molecular formula C15H18FNO2 B13208170 1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one

1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one

Katalognummer: B13208170
Molekulargewicht: 263.31 g/mol
InChI-Schlüssel: IFEFSCOZPQYILB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one is an organic compound that belongs to the class of piperidinones It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidinone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylphenylboronic acid and propanoylpiperidin-2-one.

    Coupling Reaction: The key step involves a coupling reaction between the boronic acid and the piperidinone using a palladium catalyst under Suzuki-Miyaura coupling conditions. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. Continuous flow synthesis allows for better control over reaction parameters, leading to higher yields and reduced formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the piperidinone structure play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Fluoro-2-methylphenylboronic acid
  • 3-Fluoro-2-methylphenylboronic acid

Uniqueness

1-(5-Fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one is unique due to its specific structural features, including the presence of a fluorine atom and a piperidinone ring

Eigenschaften

Molekularformel

C15H18FNO2

Molekulargewicht

263.31 g/mol

IUPAC-Name

1-(5-fluoro-2-methylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H18FNO2/c1-3-14(18)12-5-4-8-17(15(12)19)13-9-11(16)7-6-10(13)2/h6-7,9,12H,3-5,8H2,1-2H3

InChI-Schlüssel

IFEFSCOZPQYILB-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.